Fluasterone
Overview
Description
It was investigated for various therapeutic indications, including cancer, cardiovascular diseases, diabetes, obesity, and traumatic brain injury . Fluasterone is a modification of dehydroepiandrosterone in which the C3β hydroxyl has been removed and a hydrogen atom has been substituted with a fluorine atom at the C16α position .
Preparation Methods
Fluasterone is synthesized through a series of chemical reactions starting from dehydroepiandrosterone. The specific reaction conditions and industrial production methods are not widely documented, but the process typically involves multiple steps of organic synthesis, including fluorination and dehydroxylation reactions .
Chemical Reactions Analysis
Fluasterone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group at the C17 position.
Substitution: The fluorine atom at the C16α position can be substituted under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound for studying fluorinated steroids.
Biology: Investigated for its effects on enzyme activity and gene expression.
Medicine: Explored for its anti-inflammatory, antihyperplastic, chemopreventative, antihyperlipidemic, antidiabetic, and antiobesic properties
Industry: Potential applications in the development of new therapeutic agents.
Mechanism of Action
Fluasterone is a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase, with a stronger inhibitory effect compared to dehydroepiandrosterone . It retains many of the beneficial activities of dehydroepiandrosterone, such as anti-inflammatory and antihyperplastic effects, without the androgenic or estrogenic activity . The presence of the fluorine atom at the C16α position hinders its metabolism into androgens or estrogens .
Comparison with Similar Compounds
Fluasterone is compared with other similar compounds like dehydroepiandrosterone:
Dehydroepiandrosterone: This compound has similar beneficial effects but lacks the androgenic and estrogenic activity of dehydroepiandrosterone.
Other Fluorinated Steroids: This compound’s unique structure, with the fluorine atom at the C16α position, provides distinct metabolic and pharmacological properties.
Similar compounds include:
- Dehydroepiandrosterone
- Fluorinated analogues of dehydroepiandrosterone
This compound’s unique properties make it a promising compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZXNQKVFDBFIK-NBBHSKLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920920 | |
Record name | Fluasterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule with androgenic or estrogenic side effects. It is proposed that fluasterone inhibits NF-kB activation and reduces oxidative stress, but other mechanisms may play a role. Fluasterone suppresses inflammation and is effective in preclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. Fluasterone has anti-inflammatory effects inpreclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. [Aeson Pharmaceuticals Executive Report] | |
Record name | Fluasterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
112859-71-9 | |
Record name | Fluasterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112859-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluasterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluasterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluasterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUASTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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